1-(2,3,5-Trimethoxyphenyl)-2-propanone
Description
1-(2,3,5-Trimethoxyphenyl)-2-propanone is a substituted arylketone featuring methoxy groups at the 2-, 3-, and 5-positions of the phenyl ring. For instance, 3,4,5-trimethoxyphenylacetone (CAS 16603-18-2, C₁₂H₁₆O₄), a positional isomer with methoxy groups at the 3,4,5-positions, is commercially available and used in organic synthesis . The absence of direct data on the 2,3,5-trimethoxy isomer suggests it may be a novel or less-studied compound, necessitating extrapolation from related structures.
Properties
IUPAC Name |
1-(2,3,5-trimethoxyphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(13)5-9-6-10(14-2)7-11(15-3)12(9)16-4/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZUVGKAENKPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C(=CC(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,3,5-Trimethoxyphenyl)-2-propanone can be achieved through several synthetic routes. One common method involves the reaction of 2,3,5-trimethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol, which is then oxidized to yield the desired ketone. The reaction conditions typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,3,5-Trimethoxyphenyl)-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,3,5-Trimethoxyphenyl)-2-propanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2,3,5-Trimethoxyphenyl)-2-propanone involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Methoxy Substitution Patterns
(a) 3,4,5-Trimethoxyphenylacetone (CAS 16603-18-2)
- Structure : Methoxy groups at 3-, 4-, and 5-positions; ketone functional group.
- Applications : Intermediate in synthesizing pharmaceuticals and bioactive molecules. For example, substituted pyrazoline derivatives bearing the 3,4,5-trimethoxyphenyl group exhibit anticancer activity comparable to 5-fluorouracil .
- Synthesis : Typically prepared via Friedel-Crafts acylation or condensation reactions .
- Molecular Weight : 224.25 g/mol .
(b) 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propanone (Syringylacetone, CAS 19037-58-2)
- Structure : Hydroxyl group at the 4-position and methoxy groups at 3- and 5-positions.
- Molecular Weight : 210.23 g/mol .
(c) 1-(2,4,5-Trimethoxyphenyl)propan-2-amine (TMA-2)
Functional Group Variations
(a) 1-(2,3,5-Trimethoxyphenyl)propan-2-amine (DL-2,3,5-Trimethoxyamphetamine, CAS 23693-14-3)
- Structure : Methoxy groups at 2-, 3-, and 5-positions; amine group instead of ketone.
- Pharmacology : Psychoactive effects similar to TMA-2 but with distinct receptor affinity due to substitution pattern .
- Molecular Weight : 225.29 g/mol .
(b) 1-(4-Methoxyphenyl)-2-(2,4,6-trimethoxyphenyl)diazene
Comparative Data Table
*Hypothetical compound based on structural analogs.
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